Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-

Asymmetric Synthesis Chiral Auxiliary Amide Alkylation

Procure the authentic (2S,4R)-trans-Fox chiral auxiliary to achieve >99% diastereoselectivity in amide enolate alkylations. Unlike the ineffective cis isomer or non-fluorinated alternatives, this specific (2S,4R) configuration leverages critical fluorine–metal and π–metal interactions for unparalleled stereocontrol. It is the preferred choice for constructing quaternary stereocenters and enables direct access to enantiopure β²-amino acids and γ-amino alcohols without chiral chromatography. The auxiliary is recoverable in 94% yield after cleavage, maximizing cost-efficiency. Ideal for medicinal chemistry SAR libraries and complex natural product synthesis.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
CAS No. 203176-56-1
Cat. No. B12078926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-
CAS203176-56-1
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESC1C(NC(O1)C(F)(F)F)C2=CC=CC=C2
InChIInChI=1S/C10H10F3NO/c11-10(12,13)9-14-8(6-15-9)7-4-2-1-3-5-7/h1-5,8-9,14H,6H2/t8-,9-/m0/s1
InChIKeyKWZQDMRRNOKEII-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)- (CAS 203176-56-1): A High-Performance Chiral Auxiliary for Asymmetric Synthesis


Oxazolidine, 4-phenyl-2-(trifluoromethyl)-, (2S,4R)-, commonly referred to as trans-Fox (Fluorinated Oxazolidine), is a chiral auxiliary with a pseudo-C2 symmetry [1]. It is employed in asymmetric synthesis, particularly for the α-alkylation of amide enolates, where it achieves extremely high diastereoselectivity [2]. The compound features a trifluoromethyl group and a phenyl group on the oxazolidine ring, which are crucial for stereocontrol through fluorine–metal and π–metal interactions [3]. This specific (2S,4R) configuration is the active trans isomer that delivers the reported stereoselectivity.

Why (2S,4R)-4-Phenyl-2-(trifluoromethyl)oxazolidine Cannot Be Substituted with Its (2R,4R) Isomer or Non-Fluorinated Oxazolidines


In-class chiral auxiliaries cannot be simply interchanged because stereochemical outcomes are exquisitely sensitive to the specific spatial arrangement of the trifluoromethyl and phenyl groups. The cis isomer ((2R,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine) exhibits drastically lower diastereoselectivity due to unfavorable fluorine–metal and π–metal interactions [1]. Similarly, non-fluorinated oxazolidines lack the crucial fluorine–metal interactions that rigidify the transition state and stabilize the ring against opening [2]. These subtle electronic and steric differences lead to quantifiable losses in stereocontrol and reaction efficiency.

Quantitative Differentiation Evidence: (2S,4R)-4-Phenyl-2-(trifluoromethyl)oxazolidine vs. Closest Analogs


Diastereoselectivity: trans-Fox vs. cis-Fox in Amide Enolate Alkylation

The trans-Fox chiral auxiliary ((2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine) provides >99% diastereomeric excess (de) in the α-alkylation of amide enolates. In contrast, the cis-Fox isomer ((2R,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine) exhibits very low diastereoselectivity [1]. A theoretical study revealed that the energy difference between the Re face and Si face attack transition states is 5.5 kcal/mol for trans-Fox, which explains the complete stereocontrol. For cis-Fox, this energy difference is only 0.3 kcal/mol, resulting in a lack of selectivity [2].

Asymmetric Synthesis Chiral Auxiliary Amide Alkylation

Base Stability and Reaction Temperature: C2-Monosubstituted Fox vs. C2-Disubstituted Fox

The C2-monosubstituted Fox ((2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine) undergoes dehydrofluorination at temperatures above -50°C, necessitating that alkylation reactions be conducted at -78°C to avoid auxiliary degradation [1]. In contrast, the C2-disubstituted analogue (2-trifluoromethyl-2-methyl-4-phenyloxazolidine) is stable towards bases at temperatures over -35°C, allowing reactions at higher temperatures [2].

Process Chemistry Chiral Auxiliary Reaction Optimization

Chiral Auxiliary Recovery: trans-Fox vs. Non-Recyclable Chiral Auxiliaries

Following oxidation and work-up, the trans-Fox chiral auxiliary can be recovered in 94% yield via a simple liquid/liquid extraction, avoiding chromatographic purification [1]. This contrasts with many traditional chiral auxiliaries that are either destroyed during cleavage or require extensive chromatography for recovery.

Sustainable Chemistry Chiral Auxiliary Process Economics

Alkylation Yields and Diastereoselectivity: trans-Fox vs. Non-Fluorinated Oxazolidines

The alkylation of amide enolates bearing the trans-Fox auxiliary proceeds with complete diastereoselectivity (>99% de) and in good yields (typically 70-90%) with a range of electrophiles, including alkyl halides and allyl halides [1]. In contrast, non-fluorinated oxazolidines often require carefully controlled conditions to achieve comparable stereocontrol and may suffer from lower yields or ring-opening side reactions.

Asymmetric Synthesis Chiral Auxiliary Reaction Efficiency

Optimal Application Scenarios for (2S,4R)-4-Phenyl-2-(trifluoromethyl)oxazolidine Based on Quantitative Evidence


Synthesis of Enantiopure β²-Amino Acids and γ-Amino Alcohols

The complete diastereoselectivity (>99% de) and good yields of the Fox alkylation enable the preparation of enantiopure β²-amino acids and γ-amino alcohols [1]. These are valuable building blocks for peptidomimetics, natural product synthesis, and drug discovery. The high stereocontrol eliminates the need for chiral chromatography or enzymatic resolution steps that are often required when using less selective auxiliaries [2].

Asymmetric α-Hydroxylation and α-Fluorination for Chiral Carboxylic Acid Derivatives

The Fox auxiliary is effective for α-hydroxylation and α-fluorination of amide enolates, providing access to enantiopure α-hydroxy and α-fluoro carboxylic acid derivatives [3]. The ability to recover the auxiliary in 94% yield after cleavage [4] makes this route economically attractive for preparing chiral building blocks used in agrochemical and pharmaceutical synthesis.

Process Development for Challenging Quaternary Center Formation

When the C2-disubstituted Fox analogue fails to provide stereocontrol for enolate quaternarization [5], the C2-monosubstituted Fox ((2S,4R)-4-phenyl-2-(trifluoromethyl)oxazolidine) remains the preferred choice. Although it requires low-temperature operation (-78°C), it enables the stereoselective construction of quaternary stereocenters that are inaccessible with other chiral auxiliaries, making it a specialized tool for complex molecule synthesis.

Medicinal Chemistry Library Expansion via Diastereoselective Alkylation

The broad substrate scope and high diastereoselectivity of the Fox alkylation [6] allow medicinal chemists to rapidly generate diverse, stereochemically pure libraries of α-substituted amides. The predictable stereochemical outcome based on the (2S,4R) configuration simplifies the design of structure-activity relationship (SAR) studies, reducing the number of stereoisomers that need to be synthesized and tested.

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